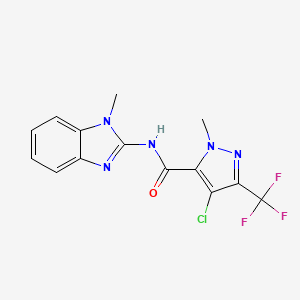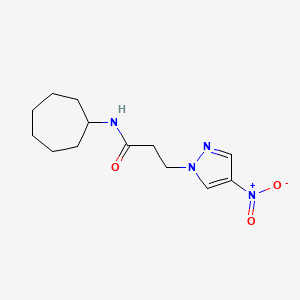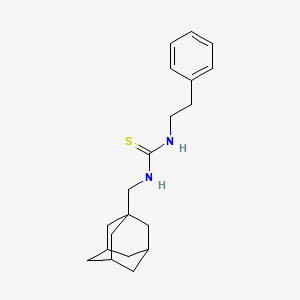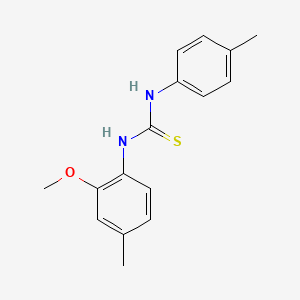![molecular formula C17H13BrN2O2S B10959804 (5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10959804.png)
(5Z)-2-(4-bromoanilino)-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a thiazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromoaniline with 3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- 2-[(4-FLUOROPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
- 2-[(4-METHYLPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group may enhance its reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C17H13BrN2O2S |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
(5Z)-2-(4-bromophenyl)imino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-11(9-14)10-15-16(21)20-17(23-15)19-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
Clave InChI |
BFJZSFUXLDCVQC-GDNBJRDFSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
SMILES canónico |
COC1=CC=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10959728.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959741.png)
![(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-5-methyl-2-(naphthalen-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10959753.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959763.png)
![1-(3-bromobenzyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10959765.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclopentanone](/img/structure/B10959790.png)
![3-[(4-iodophenoxy)methyl]-N-(3,4,5-trimethoxybenzyl)benzamide](/img/structure/B10959793.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10959794.png)
![5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10959796.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10959816.png)
